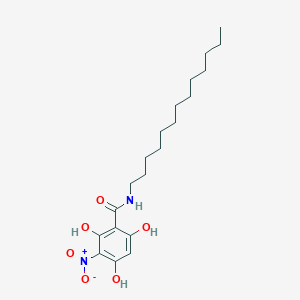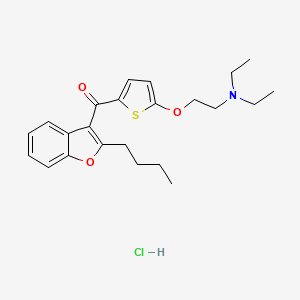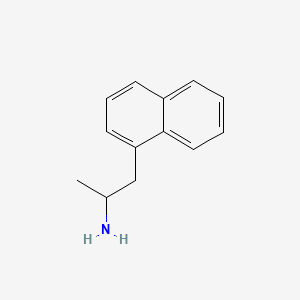
1-(Naphthalen-1-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthyl)-2-aminopropane is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Naphthyl)-2-aminopropane can be synthesized through several methods. One common approach involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a catalyst such as chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) . The reaction is carried out under nitrogen protection at room temperature for 12 hours, yielding the desired product with high chiral purity and yield.
Industrial Production Methods
Industrial production of 1-(1-Naphthyl)-2-aminopropane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-(1-Naphthyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Electrophilic substitution reactions often involve diazonium salts and other electrophiles.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, tetrahydro derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
1-(1-Naphthyl)-2-aminopropane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-2-aminopropane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: An organic compound with a hydroxyl group attached to the naphthalene ring.
1-Naphthylamine: An aromatic amine with a similar structure but different functional groups.
1-Naphthyl isocyanate: Used in the preparation of cationic aromatic urethane.
Uniqueness
1-(1-Naphthyl)-2-aminopropane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities
Properties
CAS No. |
12687-37-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-naphthalen-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9,14H2,1H3 |
InChI Key |
ODTJDLMNBKMVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


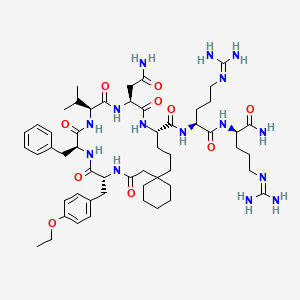
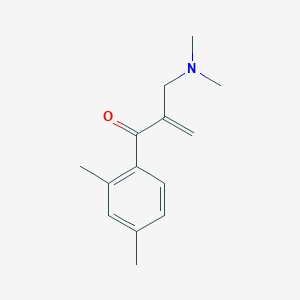
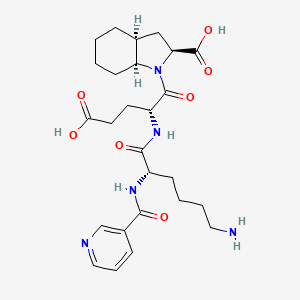
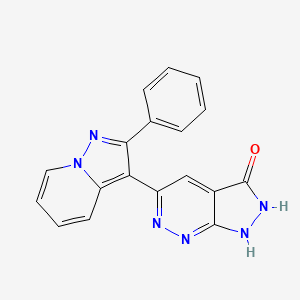
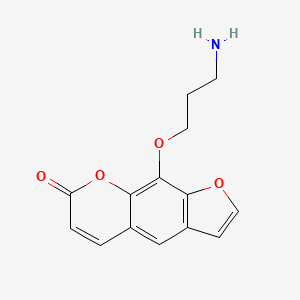
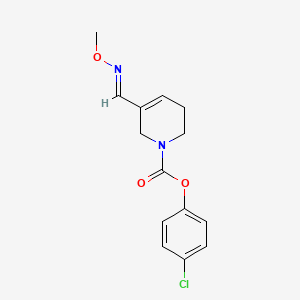
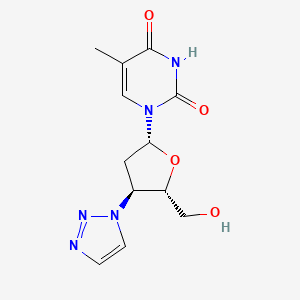
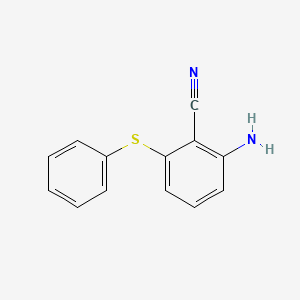
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)
